Cas no 207986-23-0 (2'-Fluoro-3'-(trifluoromethyl)propiophenone)

2'-Fluoro-3'-(trifluoromethyl)propiophenone 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-3-(trifluoromethyl)propiophenone
- 2'-Fluoro-3'-(trifluoromethyl)propiophenone
- 1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-one
- 2'-FLUORO-2,4,6-TRICHLOROBIPHENYL
- JRD-0595
- SCHEMBL4873112
- FT-0612317
- A814922
- 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one
- 1-(2-Fluoro-3-trifluoromethyl-phenyl)-propan-1-one
- 2'-fluoro-3'-(trifluoromethyl)propiophenone, AldrichCPR
- AKOS015854273
- 1-Propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]-
- CS-0437043
- DTXSID90345578
- MFCD00061192
- 1-[2-Fluoro-3-(trifluoromethyl)phenyl]-1-propanone #
- 207986-23-0
- PS-7864
- DB-045388
- 2''-Fluoro-3''-(trifluoromethyl)propiophenone
-
- MDL: MFCD00061192
- インチ: InChI=1S/C10H8F4O/c1-2-8(15)6-4-3-5-7(9(6)11)10(12,13)14/h3-5H,2H2,1H3
- InChIKey: GUQSGIYHKUPVTH-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 220.05100
- どういたいしつりょう: 220.051
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.256
- ふってん: 128°C 30mm
- フラッシュポイント: 127-129°C/30mm
- 屈折率: 1.452
- PSA: 17.07000
- LogP: 3.43720
- ようかいせい: 未確定
2'-Fluoro-3'-(trifluoromethyl)propiophenone セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
2'-Fluoro-3'-(trifluoromethyl)propiophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2'-Fluoro-3'-(trifluoromethyl)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 006448-5g |
2'-Fluoro-3'-(trifluoromethyl)propiophenone |
207986-23-0 | 97% | 5g |
$40.00 | 2024-07-19 | |
abcr | AB108377-25 g |
2-Fluoro-3-(trifluoromethyl)propiophenone; 97% |
207986-23-0 | 25g |
€209.10 | 2022-06-12 | ||
eNovation Chemicals LLC | Y1257118-5g |
1-Propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]- |
207986-23-0 | 97% | 5g |
$185 | 2024-06-07 | |
Fluorochem | 006448-1g |
2'-Fluoro-3'-(trifluoromethyl)propiophenone |
207986-23-0 | 97% | 1g |
£11.00 | 2022-03-01 | |
Alichem | A013009337-500mg |
2'-Fluoro-3'-(trifluoromethyl)propiophenone |
207986-23-0 | 97% | 500mg |
$798.70 | 2023-09-02 | |
eNovation Chemicals LLC | Y1257118-1g |
1-Propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]- |
207986-23-0 | 97% | 1g |
$140 | 2024-06-07 | |
abcr | AB108377-5 g |
2-Fluoro-3-(trifluoromethyl)propiophenone; 97% |
207986-23-0 | 5g |
€82.70 | 2022-06-12 | ||
Alichem | A013009337-250mg |
2'-Fluoro-3'-(trifluoromethyl)propiophenone |
207986-23-0 | 97% | 250mg |
$470.40 | 2023-09-02 | |
Key Organics Ltd | PS-7864-50MG |
2′-Fluoro-3′-(trifluoromethyl)propiophenone |
207986-23-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Oakwood | 006448-1g |
2'-Fluoro-3'-(trifluoromethyl)propiophenone |
207986-23-0 | 97% | 1g |
$12.00 | 2024-07-19 |
2'-Fluoro-3'-(trifluoromethyl)propiophenone 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2'-Fluoro-3'-(trifluoromethyl)propiophenoneに関する追加情報
Professional Introduction to 2'-Fluoro-3'-(trifluoromethyl)propiophenone (CAS No. 207986-23-0)
2'-Fluoro-3'-(trifluoromethyl)propiophenone (CAS No. 207986-23-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates both fluorine and trifluoromethyl substituents, which are known for enhancing the metabolic stability and binding affinity of drug candidates.
The significance of this compound in modern drug discovery cannot be overstated. The presence of a fluoro group at the 2'-position and a trifluoromethyl group at the 3'-position imparts distinct electronic and steric properties to the molecule. These properties are particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. Recent studies have highlighted the role of such fluorinated aromatic compounds in developing treatments for neurological disorders, cancer, and infectious diseases.
In the realm of medicinal chemistry, 2'-Fluoro-3'-(trifluoromethyl)propiophenone has been utilized as a key building block in the synthesis of novel pharmacophores. The compound's ability to undergo selective functionalization at multiple sites makes it an attractive scaffold for generating libraries of drug-like molecules. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to derivatize this core structure into more complex entities with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The fluorine and trifluoromethyl groups in 2'-Fluoro-3'-(trifluoromethyl)propiophenone contribute to strong hydrogen bonding interactions with the hinge region of kinases, improving binding affinity and selectivity. This has led to several promising candidates entering preclinical development pipelines.
The pharmaceutical industry has also explored the use of this compound in designing antiviral agents. The structural motif present in 2'-Fluoro-3'-(trifluoromethyl)propiophenone exhibits inhibitory activity against certain viral proteases, making it a valuable candidate for further optimization into effective antiviral drugs. Additionally, its stability under various conditions enhances its suitability for formulation into therapeutic agents.
In recent years, computational chemistry has played an increasingly important role in understanding the interactions between 2'-Fluoro-3'-(trifluoromethyl)propiophenone and biological targets. Molecular docking studies have revealed that this compound can effectively bind to protein pockets with high precision, suggesting its potential as a lead compound for drug development. Furthermore, quantum mechanical calculations have provided insights into the electronic structure and reactivity of this molecule, guiding synthetic chemists in optimizing its properties.
The synthesis of 2'-Fluoro-3'-(trifluoromethyl)propiophenone itself is a testament to the ingenuity of modern synthetic organic chemistry. The process typically involves multi-step reactions starting from readily available precursors such as acetophenone derivatives. The introduction of fluorine and trifluoromethyl groups requires careful control over reaction conditions to ensure high yields and purity. Advances in catalytic systems have made these transformations more efficient and environmentally friendly.
The versatility of this compound extends beyond its role as an intermediate in drug synthesis. It has been employed in materials science applications due to its ability to impart specific properties to polymers and coatings. For instance, its incorporation into polymer matrices can enhance thermal stability and flame retardancy.
The future prospects for 2'-Fluoro-3'-(trifluoromethyl)propiophenone are promising, with ongoing research aimed at expanding its applications in drug discovery and beyond. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved pharmacological properties. As our understanding of biological systems continues to grow, compounds like this will remain indispensable tools in the quest for new therapies.
207986-23-0 (2'-Fluoro-3'-(trifluoromethyl)propiophenone) 関連製品
- 559-91-1(Heptafluoropropyl Phenyl Ketone)
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)
- 1482800-82-7(5-Iodo-2-isobutoxyaniline)
- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)
- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)




